molecular formula C6H12ClNO2S B2921124 5-Methylthiomorpholine-3-carboxylic acid hydrochloride CAS No. 2173996-36-4

5-Methylthiomorpholine-3-carboxylic acid hydrochloride

Cat. No. B2921124
CAS RN: 2173996-36-4
M. Wt: 197.68
InChI Key: HOJVMZBOFRPMEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylthiomorpholine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H12ClNO2S . It is available for pharmaceutical testing .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11NO2S.ClH/c1-4-2-10-3-5 (7-4)6 (8)9;/h4-5,7H,2-3H2,1H3, (H,8,9);1H . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Chemical Modifications and Analysis

Compounds structurally related to 5-Methylthiomorpholine-3-carboxylic acid hydrochloride have been used extensively in chemical modifications and analysis. For instance, the derivatization of chiral carboxylic acids with (S)-anabasine to increase detectability and enantiomeric separation in LC/ESI-MS/MS highlights the significance of modifying carboxylic acids for enhanced analytical applications (Higashi et al., 2012). This demonstrates the potential of 5-Methylthiomorpholine-3-carboxylic acid hydrochloride in facilitating the analysis of chiral molecules, contributing to advancements in chemical and pharmaceutical research.

Corrosion Inhibition

The study of corrosion inhibition of mild steel in acidic media by triazole derivatives, such as 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, reveals the importance of sulfur and nitrogen-containing compounds in protecting metals against corrosion (Lagrenée et al., 2002). This suggests that 5-Methylthiomorpholine-3-carboxylic acid hydrochloride, with its sulfur-containing heterocycle, could potentially serve as a novel corrosion inhibitor, offering valuable applications in materials science and engineering.

Biosynthesis and Enzymatic Studies

Research into the biosynthesis of carbapenem antibiotics has shown the intricate role of carboxylic acid derivatives in the enzymatic processes leading to antibiotic production (Stapon et al., 2003). This underscores the potential of 5-Methylthiomorpholine-3-carboxylic acid hydrochloride in contributing to the development of novel antibiotics through its involvement in key biosynthetic pathways, highlighting its relevance in microbiology and pharmaceutical sciences.

Electrochemical Studies for Environmental Remediation

The electro-Fenton process for the degradation of organic pollutants, such as methyl parathion, in aqueous solutions has demonstrated the effectiveness of carboxylic acid derivatives in environmental remediation efforts (Diagne et al., 2007). Given the structural characteristics of 5-Methylthiomorpholine-3-carboxylic acid hydrochloride, it may be explored for its potential in enhancing the degradation of pollutants, contributing to the fields of environmental chemistry and wastewater treatment.

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye damage, and may be harmful if inhaled . The safety data sheet recommends wearing protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

5-methylthiomorpholine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S.ClH/c1-4-2-10-3-5(7-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJVMZBOFRPMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSCC(N1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylthiomorpholine-3-carboxylic acid hydrochloride

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